molecular formula C25H22N4O7 B2493762 3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1207058-07-8

3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Número de catálogo: B2493762
Número CAS: 1207058-07-8
Peso molecular: 490.472
Clave InChI: XUOODLYYKPJYQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic hybrid molecule combining a tetrahydroquinazoline-2,4-dione core with two pharmacologically significant substituents: a furan-2-ylmethyl group and a 3,4,5-trimethoxyphenyl-linked 1,2,4-oxadiazole moiety. The tetrahydroquinazoline-dione scaffold is structurally related to quinazoline alkaloids, which are known for kinase inhibition and anticancer activity . The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding agents (e.g., combretastatin analogues), which disrupt microtubule assembly in cancer cells . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the furan moiety may modulate lipophilicity and target binding .

Synthetic routes for analogous compounds involve cyclocondensation of hydrazides with carbonyl derivatives to form oxadiazoles, followed by alkylation or nucleophilic substitution to attach the furan and trimethoxyphenyl groups . Characterization typically employs ¹H/¹³C NMR, IR, and LC-MS .

Propiedades

IUPAC Name

3-(furan-2-ylmethyl)-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O7/c1-32-19-11-15(12-20(33-2)22(19)34-3)23-26-21(36-27-23)14-28-18-9-5-4-8-17(18)24(30)29(25(28)31)13-16-7-6-10-35-16/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOODLYYKPJYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core , which is known for various biological activities. The presence of oxadiazole and trimethoxyphenyl groups enhances its pharmacological potential. The structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₆
  • Molecular Weight : 382.36 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • A study reported that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. The IC₅₀ values for some derivatives ranged from 0.12 to 2.78 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
CompoundCell LineIC₅₀ (µM)
Oxadiazole Derivative AMCF-70.48
Oxadiazole Derivative BHCT-1160.19
Tested Compound (Current)MCF-7TBD

This suggests that the compound may also exhibit similar or enhanced activities due to its structural features.

The mechanism through which these compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that certain oxadiazole derivatives induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : Increased caspase-3/7 activity was observed in treated cells, indicating a trigger for apoptosis .

Other Biological Activities

In addition to anticancer properties, compounds with similar structural motifs have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Studies suggest potential anti-inflammatory activities linked to the modulation of inflammatory cytokines.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives for their biological activities. The findings indicated that modifications in substituents significantly influenced their efficacy:

  • Substituent Variability : Electron-withdrawing groups at specific positions on the aromatic ring were crucial for enhancing biological activity.
  • Structure-Activity Relationship (SAR) : A systematic study on SAR revealed that specific structural changes could lead to improved potency against targeted cancer cell lines.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Class/Name Core Structure Key Substituents Bioactivity IC₅₀/EC₅₀ (Cell Line) Reference
Target Compound Tetrahydroquinazoline-2,4-dione Furan-2-ylmethyl, 3,4,5-trimethoxyphenyl-oxadiazole Anticancer (predicted) N/A (Theoretical) N/A
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 1,3,4-Oxadiazole Dichlorophenyl, aliphatic/aromatic amines Anticancer (Hep-G2 liver cancer) 2.46 µg/mL (Hep-G2)
1,3,4-Oxadiazole derivatives with 3,4,5-trimethoxyphenyl 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl, acetyl Anticancer, anti-inflammatory N/A (Structural similarity to tubulin inhibitors)
Furan-linked 1,2,4-triazolo-pyrimidines Pyrimidine-triazole Furan, phenyl Antibacterial (Gram-positive bacteria) MIC: 8–32 µg/mL (S. aureus)
3-(3,4,5-Trimethoxyphenyl)-1,2,4-triazolo-thiadiazoles Triazolo-thiadiazole 3,4,5-Trimethoxyphenyl, indole Anticancer (predicted) N/A

Oxadiazole Derivatives

The target compound shares its 1,2,4-oxadiazole moiety with compounds in and . For example, N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () exhibit selective cytotoxicity against Hep-G2 liver cancer cells (IC₅₀ = 2.46 µg/mL), attributed to the electron-withdrawing dichlorophenyl group enhancing DNA intercalation . In contrast, the 3,4,5-trimethoxyphenyl group in the target compound may favor tubulin polymerization inhibition, as seen in combretastatin analogues .

Trimethoxyphenyl-Containing Compounds

The 3,4,5-trimethoxyphenyl group is a critical pharmacophore in anticancer agents. The target compound’s oxadiazole-trimethoxyphenyl linkage may enhance binding to β-tubulin’s colchicine site, similar to podophyllotoxin derivatives.

Furan-Containing Heterocycles

The furan-2-ylmethyl substituent in the target compound distinguishes it from phenyl- or chlorophenyl-substituted analogues. In , furan-supported triazolo-pyrimidines showed antibacterial activity against S. aureus (MIC = 8–32 µg/mL), suggesting furan’s role in disrupting bacterial membrane integrity . While the target compound’s furan may enhance lipophilicity, its trimethoxyphenyl-oxadiazole moiety likely shifts the primary activity toward anticancer targets.

Triazolo and Thiadiazole Analogues

Compounds like 3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo-thiadiazoles () and thiadiazole-triazole hybrids () emphasize the versatility of nitrogen-sulfur heterocycles in drug design. These compounds often exhibit dual anticancer and antimicrobial activities due to their electron-deficient cores interacting with cellular enzymes .

Key Research Findings and Trends

Structural Determinants of Activity :

  • The 3,4,5-trimethoxyphenyl group is pivotal for tubulin inhibition, while furan modulates solubility and target selectivity .
  • 1,2,4-Oxadiazole rings improve metabolic stability over isosteric 1,3,4-oxadiazoles .

Synthetic Feasibility: Oxadiazole formation via cyclization (e.g., using POCl₃ or hydrazide intermediates) is a common strategy . Alkylation of tetrahydroquinazoline-dione with furan and oxadiazole substituents requires optimized reaction conditions (e.g., ethanol reflux, as in ) .

Bioactivity Gaps :

  • While the target compound’s structural features predict anticancer activity, empirical validation against cell lines (e.g., MCF-7, Hep-G2) is needed.
  • Comparative docking studies with β-tubulin (PDB: 1SA0) or kinase targets (e.g., EGFR) could elucidate binding modes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.